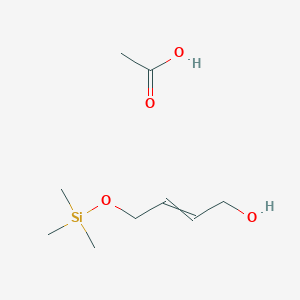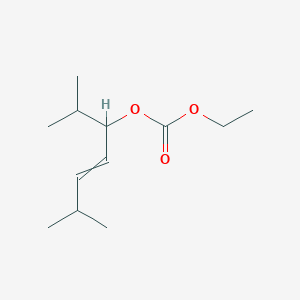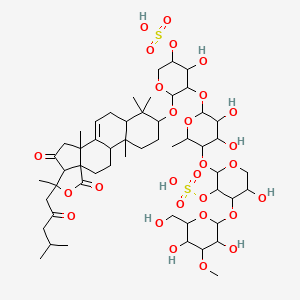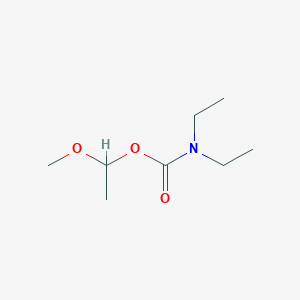
Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a benzyl group, an amino group, and a sulfanylidene group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-amino-2-sulfanylideneethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl or amino derivatives.
Applications De Recherche Scientifique
Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfanylidene group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Another carbamate with similar protective properties for amines.
Methyl carbamate: Used in similar applications but with different reactivity profiles.
Phenyl carbamate: Known for its use in the synthesis of polyurethanes.
Uniqueness
Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines.
Propriétés
Numéro CAS |
115172-99-1 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
benzyl N-(2-amino-2-sulfanylideneethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14N2O2S/c1-13(7-10(12)16)11(14)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,16) |
Clé InChI |
LJYADYXTNPMQAI-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=S)N)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
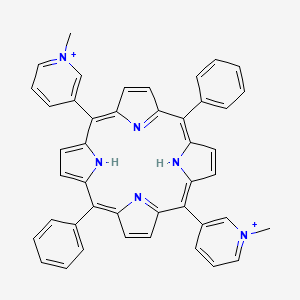

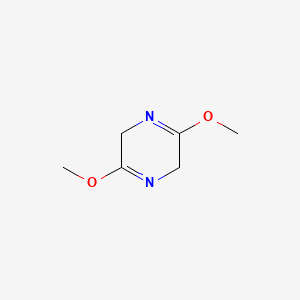
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
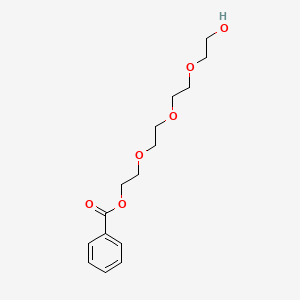
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)

![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
